molecular formula C14H17N5O B1418225 N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 874006-44-7

N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No. B1418225
M. Wt: 271.32 g/mol
InChI Key: DUQZVTGUYXSRBJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (MDMPG) is a small molecule compound that has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases. MDMPG has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been reported to be effective in the treatment of various types of cancer, including breast, prostate, and colorectal cancer, as well as non-small cell lung cancer. Additionally, MDMPG has been studied for its potential to be used as a therapeutic agent in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine and its derivatives are used in the synthesis of complex organic compounds. For example, a study by Sachdeva, Dolzhenko, & Chui (2012) describes the regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones, involving a novel thermal rearrangement of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate, leading to recyclization of the system (Sachdeva, Dolzhenko, & Chui, 2012).
  • Chemical Reactivity and Mechanism Studies :

    • Investigations into the chemical reactivity of compounds involving N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine have been conducted. For instance, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde, as reported by Sachdeva, Dolzhenko, & Chui (2008), resulted in the formation of a 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one, with detailed theoretical and experimental structure determination (Sachdeva, Dolzhenko, & Chui, 2008).
  • Development of Bioactive Compounds :

    • Research has explored the use of these compounds in developing bioactive molecules. He, Wang, & Li (2006) synthesized N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine and found it to have weak herbicidal activity, demonstrating potential applications in agricultural science (He, Wang, & Li, 2006).
  • Investigation of Intermolecular Interactions in Crystals :

    • The compound's role in understanding intermolecular interactions in crystal structures of transition metal complexes has been studied. Bishop, Lindoy, Parkin, & Turner (2005) reported on pseudo-macrocyclic complexes incorporating derivatives of N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, which helped analyze hydrogen-bonded chains and phenyl embraces in these structures (Bishop, Lindoy, Parkin, & Turner, 2005).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-8-4-5-11(6-9(8)2)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQZVTGUYXSRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
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N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
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N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 4
N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
N-(3,4-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

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